2-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has shown the use of piperidine derivatives in the synthesis of differently functionalized cyclopentenediones. These compounds are synthesized under mild conditions, leading to products with potential applications in pharmaceuticals and materials science (Egorov et al., 2019).
Antibacterial and Antifungal Activities
Piperidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, novel 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4-dihydro-4-quinolinones showed significant activity against various strains, indicating the potential of piperidine derivatives in developing new antimicrobial agents (ANISETTI & Reddy, 2012).
Enzyme Inhibition for Alzheimer's Disease
In the quest to find new drug candidates for Alzheimer’s disease, a series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was synthesized. These compounds were tested for their enzyme inhibition activity against acetylcholinesterase, a key enzyme in the development of Alzheimer's disease, showcasing the versatility of piperidine derivatives in medicinal chemistry applications (Rehman et al., 2018).
Structural Studies
The synthesis and structural investigation of piperidine derivatives, such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, have been conducted to understand their crystal structure and chemical behavior. These studies provide insights into the molecular geometry and potential interactions of piperidine derivatives, which are valuable for the design of new compounds with desired properties (Girish et al., 2008).
Mechanism of Action
Target of Action
Piperidine derivatives, such as 2-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry . .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound .
Result of Action
Piperidine derivatives are known to have various effects at the molecular and cellular levels .
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)sulfanylmethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NS.ClH/c13-10-5-3-6-11(14)12(10)16-8-9-4-1-2-7-15-9;/h3,5-6,9,15H,1-2,4,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRGGKKUJYRDOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CSC2=C(C=CC=C2Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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